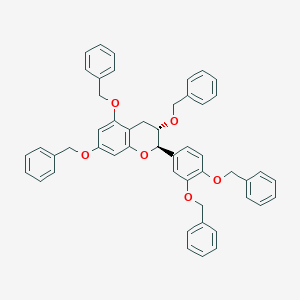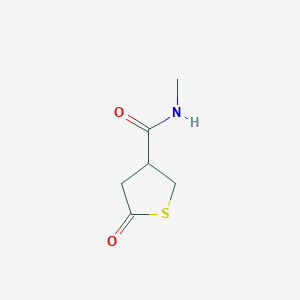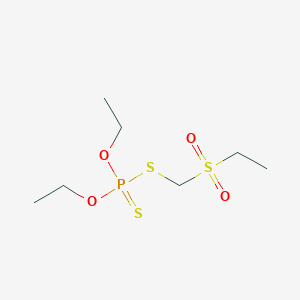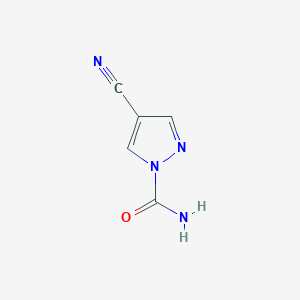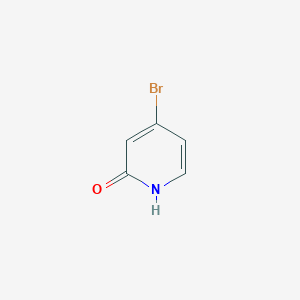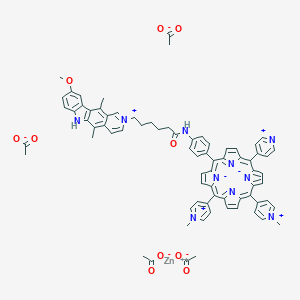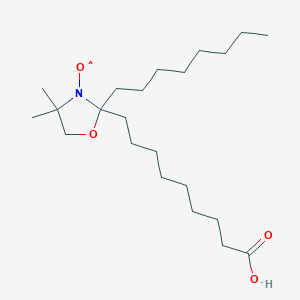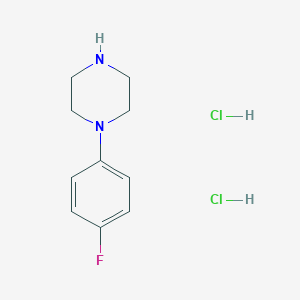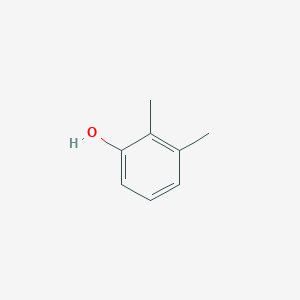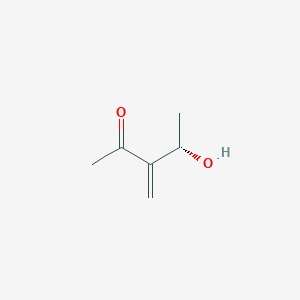
(1H-indazol-5-yl)methanol
Overview
Description
(1H-indazol-5-yl)methanol: is a heterocyclic compound with the molecular formula C8H8N2O It belongs to the indazole family, which is characterized by a fused benzene and pyrazole ring system
Mechanism of Action
Target of Action
The primary target of (1H-indazol-5-yl)methanol is the Aryl Hydrocarbon Receptor (AHR) . AHR is widely expressed in the skin and is involved in the pathology of psoriasis . Therefore, it is considered a potential intervention target for psoriasis .
Mode of Action
This compound interacts with its target, AHR, by activating the AHR pathway . This interaction regulates the expression of CYP1A1 , a gene that encodes a member of the cytochrome P450 superfamily of enzymes. These enzymes are involved in the metabolism of xenobiotics in the body and the synthesis of cholesterol, steroids, and other lipids.
Biochemical Pathways
The activation of the AHR pathway by this compound affects the expression of CYP1A1 . CYP1A1 is part of the cytochrome P450 system, which plays a crucial role in the metabolism of drugs and other xenobiotics. Changes in the expression of CYP1A1 can therefore have significant downstream effects on these metabolic pathways.
Pharmacokinetics
The compound’s molecular weight (14816) and its physical form (light yellow to yellow powder or crystals) suggest that it may have good bioavailability .
Result of Action
The activation of the AHR pathway by this compound and the subsequent regulation of CYP1A1 expression can have significant molecular and cellular effects. For instance, it has been shown to significantly alleviate psoriasis-like skin lesions when applied topically .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the compound is recommended to be stored in a dry room at normal temperature, suggesting that moisture and high temperatures might affect its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-indazol-5-yl)methanol typically involves the reduction of the corresponding aldehyde or ketone. One common method is the reduction of (1H-indazol-5-yl)carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like ethanol. The reaction is usually carried out at room temperature and yields this compound as a solid product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1H-indazol-5-yl)methanol can undergo oxidation to form (1H-indazol-5-yl)carboxaldehyde or (1H-indazol-5-yl)carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: (1H-indazol-5-yl)carboxaldehyde, (1H-indazol-5-yl)carboxylic acid.
Reduction: Various reduced derivatives.
Substitution: Substituted indazole derivatives.
Scientific Research Applications
Chemistry: (1H-indazol-5-yl)methanol is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various indazole derivatives, which are of interest in medicinal chemistry.
Biology: In biological research, this compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. These compounds are tested in vitro and in vivo to evaluate their efficacy and mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Indazole derivatives have shown promise as inhibitors of specific enzymes and receptors, making them potential candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it a valuable intermediate in the production of advanced materials with specific properties.
Comparison with Similar Compounds
(1-Methyl-1H-indazol-5-yl)methanol: This compound has a similar structure but with a methyl group at the nitrogen atom.
(1H-indazol-5-yl)carboxaldehyde: This compound is an oxidized form of (1H-indazol-5-yl)methanol and is used as an intermediate in various synthetic pathways.
(1H-indazol-5-yl)carboxylic acid: Another oxidized derivative, used in the synthesis of more complex molecules.
Uniqueness: this compound is unique due to its specific hydroxyl group, which allows it to participate in a variety of chemical reactions. This functional group also enhances its solubility and reactivity compared to its methylated or oxidized counterparts.
Properties
IUPAC Name |
1H-indazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-1-2-8-7(3-6)4-9-10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXLZPHPSJUXBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363805 | |
| Record name | (1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478828-52-3 | |
| Record name | (1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Hydroxymethyl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


